molecular formula C4H3Cl2NOS B1379676 1,3-Thiazole-5-carbonyl chloride hydrochloride CAS No. 1803604-93-4

1,3-Thiazole-5-carbonyl chloride hydrochloride

Cat. No. B1379676
M. Wt: 184.04 g/mol
InChI Key: QBNCLYHKCGXKQH-UHFFFAOYSA-N
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Description

1,3-Thiazole-5-carbonyl chloride hydrochloride is a chemical compound with the molecular formula C4H3Cl2NOS . It is a derivative of thiazole, a five-membered heterocyclic compound that contains both sulfur and nitrogen .


Synthesis Analysis

The synthesis of thiazole derivatives has been a subject of interest for many researchers. For instance, a novel thiazole derivative was produced when substituted ethyl 2-(benzylamino)-4-methyl-1,3-thiazole-5-carboxylate and potassium carbonate were added .


Molecular Structure Analysis

The molecular structure of 1,3-Thiazole-5-carbonyl chloride hydrochloride consists of a thiazole ring, which is a five-membered ring with two non-carbon atoms (one sulfur atom and one nitrogen atom) at the 1 and 3 positions, respectively .


Chemical Reactions Analysis

Thiazoles are known for their reactivity and can undergo various chemical reactions. They are used to obtain free carbene particles and complexed with transition metals, while their salts are used as catalysts in the reaction of Stetter and benzoin condensation .


Physical And Chemical Properties Analysis

1,3-Thiazole-5-carbonyl chloride hydrochloride has a molecular weight of 147.58 g/mol . Its exact mass and monoisotopic mass are 146.9545626 g/mol . It has a complexity of 108 and a topological polar surface area of 58.2 Ų .

Scientific Research Applications

Synthesis and Chemical Transformations

1,3-Thiazole-5-carbonyl chloride hydrochloride serves as a precursor in various chemical transformations, including the synthesis of dihydro-1,4-thiazines through chlorinolysis of 1,3-thiazolidines, highlighting its utility in expanding thiazole chemistry through ring expansion techniques (Lee, Mah, Nam, & Kang, 1992). The compound's reactivity facilitates the creation of diverse heterocyclic compounds, offering a broad range of chemical utilities and applications in synthetic chemistry.

Medicinal Chemistry and Drug Design

The compound is instrumental in the development of novel pharmacophores, including thiazole and 1,3,4-thiadiazole derivatives, demonstrating potent anticancer activities. This showcases its vital role in the discovery and evaluation of new therapeutic agents, emphasizing the compound's importance in the advancement of medicinal chemistry (Gomha, Abdelaziz, Kheder, Abdel‐aziz, Alterary, & Mabkhot, 2017).

Material Science and Polymer Chemistry

Thiazole-based polyamides, containing diarylidenecyclohexanone moiety, derived from 1,3-thiazole-5-carbonyl chloride hydrochloride, have been synthesized showcasing their corrosion inhibitive properties. This application signifies the compound's utility beyond pharmaceuticals, extending to material science where it contributes to the development of polymers with specific functionalities and enhanced performance characteristics (Aly & Hussein, 2014).

Green Chemistry and Sustainable Practices

In a notable application towards green chemistry, 1,3-thiazole derivatives have been synthesized via eco-friendly methodologies. This includes water-assisted strategies leveraging the hydrophobic interactions induced by NaCl for the synthesis of spiro[acenaphthylene-1,5′-pyrrolo[1,2-c]thiazole] derivatives, demonstrating the compound's role in promoting sustainable and environmentally benign chemical processes (Dandia, Parewa, Kumari, Bansal, & Sharma, 2016).

Safety And Hazards

According to the safety data sheet, this compound is harmful if swallowed and may cause respiratory irritation. It causes severe skin burns and eye damage. In case of contact with skin or eyes, immediate medical attention is required .

Future Directions

Thiazole derivatives, including 1,3-Thiazole-5-carbonyl chloride hydrochloride, have potential applications in various fields, especially in medicinal chemistry. They are being intensively investigated in clinical trials for their potential as therapeutic agents .

properties

IUPAC Name

1,3-thiazole-5-carbonyl chloride;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H2ClNOS.ClH/c5-4(7)3-1-6-2-8-3;/h1-2H;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBNCLYHKCGXKQH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(SC=N1)C(=O)Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H3Cl2NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,3-Thiazole-5-carbonyl chloride hydrochloride

CAS RN

1803604-93-4
Record name 1,3-thiazole-5-carbonyl chloride hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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